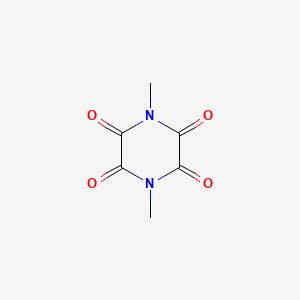![molecular formula C21H24N4O6 B12044625 N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide is a chemical compound with the molecular formula C21H24N4O6 and a molecular weight of 428.449 g/mol This compound is known for its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a malonohydrazide core
Preparation Methods
The synthesis of N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide typically involves the reaction of malonohydrazide with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield the corresponding alcohols .
Scientific Research Applications
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide can be compared with other similar compounds, such as N’~1~,N’~3~-bis(2-ethoxybenzylidene)malonohydrazide and N’~1~,N’~3~-bis(5,7-dichloro-2-oxo-2H-indol-3-yl)malonohydrazide . These compounds share a similar core structure but differ in the substituents attached to the malonohydrazide core. The unique properties of N’~1~,N’~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide, such as its specific substituents and their effects on its chemical and biological properties, make it distinct from these similar compounds.
Properties
Molecular Formula |
C21H24N4O6 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C21H24N4O6/c1-28-16-7-5-14(9-18(16)30-3)12-22-24-20(26)11-21(27)25-23-13-15-6-8-17(29-2)19(10-15)31-4/h5-10,12-13H,11H2,1-4H3,(H,24,26)(H,25,27)/b22-12+,23-13+ |
InChI Key |
NHXGIMIQQUHXPY-FWSOMWAYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12044547.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044560.png)
![1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12044567.png)


![4-(2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide](/img/structure/B12044584.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)

![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)

